molecular formula C18H20ClN3O4S B5043619 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide

Cat. No.: B5043619
M. Wt: 409.9 g/mol
InChI Key: PGSNUDYUOOKNLG-UHFFFAOYSA-N
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Description

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chloropyridinyl group, a sulfamoyl group, a cyclopentyl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloropyridine-2-sulfonamide with cyclopentylamine under controlled conditions to form the sulfamoyl intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines or benzamides.

Scientific Research Applications

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-fluorobenzoic acid
  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-hydroxybenzoic acid
  • N-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2H)-pyridinyl)benzamide

Uniqueness

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-16-8-7-14(10-15(16)18(23)21-13-4-2-3-5-13)27(24,25)22-17-9-6-12(19)11-20-17/h6-11,13H,2-5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSNUDYUOOKNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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